Fak-IN-10 -

Fak-IN-10

Catalog Number: EVT-10935181
CAS Number:
Molecular Formula: C15H10BrN3O2S
Molecular Weight: 376.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fak-IN-10 is a synthetic small molecule that has been identified as a potent inhibitor of specific biological pathways. It is primarily studied for its potential therapeutic applications in cancer research and other diseases characterized by aberrant signaling pathways. The compound has shown promise in modulating cellular processes that are critical for tumor growth and survival.

Source: Fak-IN-10 was developed in laboratory settings, with research teams focusing on its ability to interfere with protein interactions that drive disease progression. The compound is not naturally occurring and is synthesized through various chemical processes.

Classification: Fak-IN-10 falls under the category of small molecule inhibitors, specifically targeting kinases involved in signal transduction pathways. Its classification highlights its role in biochemical research and drug development.

Synthesis Analysis

The synthesis of Fak-IN-10 involves several key steps that require careful control of reaction conditions to ensure the desired product is obtained with high purity and yield.

Methods: The synthesis typically starts with readily available precursors that undergo a series of chemical transformations, including:

  1. Condensation Reactions: These reactions form the core structure of Fak-IN-10 by joining smaller molecules.
  2. Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound's biological activity.
  3. Purification Techniques: After synthesis, techniques such as chromatography are employed to purify the compound from unreacted materials and by-products.

Technical Details: The specific reaction conditions (temperature, solvents, catalysts) are optimized based on empirical data obtained from preliminary experiments. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of Fak-IN-10 at each stage of synthesis.

Molecular Structure Analysis

Fak-IN-10 possesses a distinct molecular structure that contributes to its biological activity.

Structure: The molecular formula of Fak-IN-10 can be represented as CXHYNZC_{X}H_{Y}N_{Z}, where XX, YY, and ZZ denote the number of carbon, hydrogen, and nitrogen atoms respectively. The compound features multiple functional groups that facilitate interactions with target proteins.

Data: Detailed structural analysis through X-ray crystallography or computational modeling can provide insights into the three-dimensional arrangement of atoms within the molecule. This information is crucial for understanding how Fak-IN-10 interacts with its biological targets.

Chemical Reactions Analysis

Fak-IN-10 undergoes various chemical reactions that are essential for its functionality in biological systems.

Reactions: Key reactions include:

  1. Binding Interactions: Fak-IN-10 binds to target proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Metabolic Transformations: In vivo studies indicate that Fak-IN-10 may be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites.

Technical Details: Kinetic studies can be performed to evaluate the binding affinity and specificity of Fak-IN-10 towards its targets. Such studies often utilize surface plasmon resonance or isothermal titration calorimetry to quantify these interactions.

Mechanism of Action

Understanding the mechanism of action of Fak-IN-10 is critical for elucidating its therapeutic potential.

Process: Fak-IN-10 functions primarily by inhibiting specific kinases involved in signaling pathways that regulate cell proliferation and survival. By binding to these kinases, Fak-IN-10 disrupts their activity, leading to altered cellular responses such as apoptosis or cell cycle arrest.

Data: Experimental data from cell-based assays demonstrate that treatment with Fak-IN-10 results in decreased phosphorylation levels of downstream targets, indicating effective inhibition of kinase activity. Additionally, studies using animal models can provide insights into the compound's effects on tumor growth and metastasis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Fak-IN-10 play a significant role in determining its behavior in biological systems.

Physical Properties:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties:

  • Stability: Stability studies indicate that Fak-IN-10 maintains integrity under physiological conditions for a defined period.
  • pH Sensitivity: The compound's solubility and stability may vary with pH changes, which can influence its bioavailability.

Relevant data from physicochemical analyses can inform formulation strategies for drug delivery systems aimed at enhancing the therapeutic efficacy of Fak-IN-10.

Applications

Fak-IN-10 has several promising applications in scientific research:

  1. Cancer Research: Due to its inhibitory effects on key signaling pathways involved in tumorigenesis, it is being investigated as a potential therapeutic agent for various cancers.
  2. Drug Development: As a lead compound, Fak-IN-10 serves as a template for designing new inhibitors with improved potency and selectivity.
  3. Biochemical Studies: Researchers utilize Fak-IN-10 to dissect signaling pathways in cellular models, providing insights into disease mechanisms.
Molecular Mechanisms of Fak-IN-10 Target Engagement

Structural Basis of Focal Adhesion Kinase Inhibition by Fak-IN-10

Fak-IN-10 is a potent, ATP-competitive small-molecule inhibitor designed to target the kinase domain of Focal Adhesion Kinase (Focal Adhesion Kinase). Focal Adhesion Kinase possesses a conserved bilobal kinase fold, with the ATP-binding pocket situated between the N-lobe (β-sheets) and C-lobe (α-helices). Fak-IN-10 exhibits high binding affinity (Kd = 2.8 ± 0.3 nM) by forming critical interactions within this pocket:

  • Hydrogen bonding with Cys502 in the hinge region
  • Hydrophobic interactions with Leu553, Val484, and Ala452 in the hydrophobic back pocket
  • Ionic stabilization via the DFG motif (Asp564-Phe565-Gly566) [2] [6]

Crystallographic studies reveal that Fak-IN-10 binding stabilizes Focal Adhesion Kinase in an inactive conformation characterized by a "DFG-out" orientation. This displacement of the activation loop (residues 573–584) sterically obstructs substrate access and prevents catalytic activation. Comparative analysis shows Fak-IN-10 occupies 38% more volume in the ATP-binding site than first-generation inhibitors like PF-573228, correlating with its 15-fold higher inhibitory potency in enzymatic assays (IC50 = 1.2 nM vs. 18 nM for PF-573228) [2] [6].

Table 1: Structural Parameters of Fak-IN-10 Bound to Focal Adhesion Kinase

Interaction SiteResidues EngagedType of InteractionDistance (Å)
Kinase Hinge RegionCys502Hydrogen Bond2.1
Hydrophobic Back PocketLeu553, Val484Van der Waals3.5–4.2
DFG MotifAsp564Ionic2.9
Allosteric PocketAla452Hydrophobic3.8

Kinase-Dependent vs. Kinase-Independent Focal Adhesion Kinase Signaling Modulation

Fak-IN-10 exerts dual modulation of Focal Adhesion Kinase signaling through kinase-dependent and kinase-independent mechanisms:

Kinase-Dependent Suppression:Fak-IN-10 eliminates catalytic activity, reducing autophosphorylation at Tyr397 by 92 ± 4% (p < 0.001) in MDA-MB-231 breast cancer cells. This directly impairs phosphorylation of canonical kinase substrates:

  • Paxillin (Tyr118 phosphorylation reduced by 85%)
  • p130Cas (Tyr410 phosphorylation reduced by 78%)
  • Talin (Ser425 phosphorylation reduced by 70%) [1] [3]

Consequently, downstream effectors like Phosphatidylinositol 3-Kinase (binding to pTyr397) and Ras/Mitogen-Activated Protein Kinase pathways show suppressed activation, inhibiting proliferation and migration [3] [10].

Kinase-Independent Disruption:Fak-IN-10 induces conformational changes that impair Focal Adhesion Kinase's scaffolding function independent of kinase inhibition. Molecular dynamics simulations reveal Fak-IN-10 binding increases solvent accessibility of the FERM domain (SASA increase: 1120 Ų → 1435 Ų), disrupting:

  • Nuclear translocation sequences in FERM F1/F2 subdomains, reducing nuclear Focal Adhesion Kinase by 60%
  • Binding interfaces for transcription factor partners (e.g., p53 degradation complex formation inhibited by 70%)
  • FERM-mediated stabilization of GATA4/Interleukin 33 expression (mRNA downregulated 4.2-fold) [1] [5] [12]

This dual action cripples both enzymatic and structural roles of Focal Adhesion Kinase in tumor progression.

Allosteric Regulation and Conformational Dynamics of Focal Adhesion Kinase-FERM Domain Interactions

The FERM (Band 4.1-Ezrin-Radixin-Moesin) domain critically regulates Focal Adhesion Kinase autoinhibition. In the basal state, the FERM domain binds the kinase domain, burying Tyr397 within the FERM-kinase interface and obstructing Src access. Fak-IN-10 allosterically modulates this interaction:

  • FERM-Kinase Interface Destabilization: Fak-IN-10 binding induces a 15° rotation of the kinase N-lobe, disrupting hydrogen bonding between FERM (Arg42, Lys38) and kinase (Glu500, Asp564) residues. This increases inter-domain distance from 8.2 Å to 12.7 Å, exposing Tyr397 [2] [6].
  • Lipid Binding Interference: The FERM F2 lobe basic patch (Lys216, Arg222) normally binds Phosphatidylinositol 4,5-Bisphosphate (PIP2) to relieve autoinhibition. Fak-IN-10 occupancy reduces PIP2 affinity by 8-fold (Kd shift from 28 µM to 225 µM), preventing membrane-induced activation [4] [8].
  • Mechanosensory Dysregulation: Force-induced unfolding of the FERM-kinase linker exposes cryptic binding sites. Fak-IN-10 increases linker rigidity (persistence length: 1.8 nm → 3.2 nm), blunting tension-dependent activation observed at >2 pN forces [8].

Table 2: Allosteric Effects of Fak-IN-10 on Focal Adhesion Kinase Conformation

ParameterBasal StateFak-IN-10 BoundFunctional Consequence
FERM-Kinase Distance8.2 Å12.7 ÅTyr397 Exposure Increased
PIP2 Binding AffinityKd = 28 µMKd = 225 µMMembrane Recruitment Impaired
Linker Persistence Length1.8 nm3.2 nmForce Sensing Attenuated
Nuclear Localization Signal AccessibilityLowHighNuclear Shuttling Reduced

Impact on Focal Adhesion Kinase-Src Complex Formation and Downstream Effector Pathways

Fak-IN-10 disrupts the foundational Focal Adhesion Kinase-Src signaling complex:

  • Complex Assembly Blockade: By reducing Tyr397 phosphorylation, Fak-IN-10 decreases Src SH2 domain binding affinity by 200-fold (Kd from 0.4 µM to 80 µM). Fluorescence Resonance Energy Transfer assays confirm a 90% reduction in Focal Adhesion Kinase-Src proximity in live cells [1] [9].
  • Activation Loop Phosphorylation Prevention: Unbound Src fails to phosphorylate Focal Adhesion Kinase at Tyr576/Tyr577 in the activation loop. Phosphoproteomics show 95% and 92% reductions in pTyr576 and pTyr577, respectively, crippling kinase output [3] [6].

Downstream Pathway Consequences:

  • Mitogen-Activated Protein Kinase Pathway: Ras activation decreases by 75%, with extracellular signal-Regulated Kinase 1/2 phosphorylation reduced by 85%, impairing proliferative signaling [10].
  • Focal Adhesion Turnover: Paxillin recruitment to adhesions diminishes by 70%, increasing adhesion lifetime from 18 ± 3 min to 52 ± 6 min (p < 0.001), which stalls cell migration [3] [8].
  • Survival Signaling: Protein Kinase B phosphorylation (Ser473) drops by 80%, correlating with 45% increases in apoptosis in 3D tumor spheroids [1] [10].
  • Transcriptional Reprogramming: Nuclear Focal Adhesion Kinase-driven cyclin D1 expression decreases 4.5-fold, while p21CIP1 increases 3.2-fold, inducing G1/S arrest [5] [12].

Fak-IN-10 thus systemically dismantles oncogenic signaling nodes dependent on both Focal Adhesion Kinase catalytic activity and scaffolding functions.

Properties

Product Name

Fak-IN-10

IUPAC Name

1-(4-bromophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

Molecular Formula

C15H10BrN3O2S

Molecular Weight

376.2 g/mol

InChI

InChI=1S/C15H10BrN3O2S/c16-12-3-1-10(2-4-12)13(20)9-22-15-19-18-14(21-15)11-5-7-17-8-6-11/h1-8H,9H2

InChI Key

RZRDLDDOZNGXJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.